5-Propyl-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-Propyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family
Preparation Methods
The synthesis of 5-Propyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Chemical Reactions Analysis
5-Propyl-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: Thiadiazole derivatives are used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-Propyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby inhibiting their function. For example, thiadiazole derivatives have been shown to interact with bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
5-Propyl-1,2,3-thiadiazole-4-carboxylic acid can be compared with other thiadiazole derivatives, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has shown antimicrobial activity similar to this compound.
5-Amino-1,3,4-thiadiazole:
1,3,4-Thiadiazole derivatives: These compounds have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
5-propylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)7-8-11-4/h2-3H2,1H3,(H,9,10) |
InChI Key |
LNINGIBMQRBDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NS1)C(=O)O |
Origin of Product |
United States |
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